2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-(3,4,5-trimethoxybenzyl)ethanamine
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Overview
Description
[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL][(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of indole derivatives, including [2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL][(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE, typically involves several steps. One common method is the Larock heteroannulation reaction, which involves the reaction of 4-methoxy-2-iodoaniline with disilylated alkyne . This reaction produces a 5-methoxy-2,3-disubstituted indole, which can then be further modified to obtain the desired compound. Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
Indole derivatives undergo various types of chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form indole-2,3-diones.
Reduction: Reduction reactions can convert indole derivatives to indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Indole derivatives, including [2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL][(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE, have a wide range of scientific research applications:
Chemistry: Used as building blocks in the synthesis of more complex molecules.
Biology: Studied for their role in various biological processes, including as plant hormones.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of indole derivatives often involves interaction with specific molecular targets and pathways. For example, some indole derivatives act as inhibitors of enzymes like cyclooxygenase, which plays a role in inflammation . The exact mechanism of action for [2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL][(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE would depend on its specific structure and functional groups.
Properties
Molecular Formula |
C22H28N2O4 |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C22H28N2O4/c1-14-17(18-12-16(25-2)6-7-19(18)24-14)8-9-23-13-15-10-20(26-3)22(28-5)21(11-15)27-4/h6-7,10-12,23-24H,8-9,13H2,1-5H3 |
InChI Key |
NYVWMHNDHNFRSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CCNCC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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